molecular formula C10H8BrNO B1279455 2-Bromo-6-methoxyquinoline CAS No. 476161-59-8

2-Bromo-6-methoxyquinoline

Cat. No. B1279455
CAS RN: 476161-59-8
M. Wt: 238.08 g/mol
InChI Key: JPDSUWYPVSNSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxyquinoline consists of a quinoline ring with a bromine atom at position 2 and a methoxy group at position 6. The bromine substitution imparts reactivity and influences its biological properties .

Scientific Research Applications

Anticancer Research

Quinoline derivatives, including 2-Bromo-6-methoxyquinoline , have been identified as potential anticancer agents . They are studied for their ability to interfere with various biological pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The structural motif of quinoline is known to possess antimicrobial properties. Research into 2-Bromo-6-methoxyquinoline may provide insights into developing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Anti-Inflammatory Applications

Due to the pharmacological significance of quinoline compounds, 2-Bromo-6-methoxyquinoline is also explored for its anti-inflammatory properties. It could lead to the development of novel anti-inflammatory medications .

Antioxidant Properties

The quinoline structure is associated with antioxidant activity2-Bromo-6-methoxyquinoline could be utilized in research aimed at combating oxidative stress, which is implicated in numerous diseases .

Anti-SARS-CoV-2 Potential

Given the ongoing research into treatments for COVID-19, 2-Bromo-6-methoxyquinoline has been investigated for its potential anti-SARS-CoV-2 activity, which could contribute to the fight against the pandemic .

properties

IUPAC Name

2-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSUWYPVSNSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466938
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyquinoline

CAS RN

476161-59-8
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxyquinolin-2(1H)-one (6.81 g, 38.9 mmol) was carefully added to POBr3 (18.9 g, 66.1 mmol) at 60° C., and the resulting solution was stirred at 140° C. for 2.5 h. The reaction mixture was cooled and poured onto crushed ice, and the solid was collected by filtration. Purification of this material on silica gel (gradient elution from 5 to 12% EtOAc in petroleum ether) afforded the title compound (4.57 g, 49.3%) as a solid. LCMS (ES+) m/z 238, 240 (M+H)+.
Quantity
6.81 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Yield
49.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.